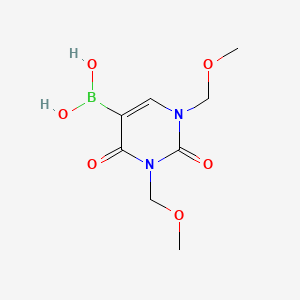

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZNFSMDERGTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681653 | |

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-16-3 | |

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic acid groups into aromatic systems. In the context of this compound, the pyrimidine ring is pre-functionalized with a halogen (e.g., bromine) at the 5-position, enabling coupling with boronic acid precursors. A representative pathway involves:

-

Intermediate Preparation : Synthesis of 5-bromo-1,3-bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine via methoxymethyl protection of a dihydroxypyrimidine.

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80–85°C.

Key Conditions :

-

Catalyst: Pd(OAc)₂ with SPhos ligand (0.5–1 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: THF/H₂O (4:1)

Halogen-Metal Exchange and Borylation

Directed Metallation Strategy

This method avoids pre-halogenation by directly metallating the pyrimidine core:

-

Lithiation : Treatment of 1,3-bis(methoxymethyl)-2,4-dioxopyrimidine with n-butyllithium (-78°C, THF) to generate a lithiated intermediate at the 5-position.

-

Quenching with Triisopropyl Borate : Addition of B(OiPr)₃ followed by acidic workup (HCl) yields the boronic acid.

Optimization Insights :

-

Temperature Control: Strict maintenance of -78°C prevents side reactions.

-

Borate Excess: 3–4 equiv B(OiPr)₃ ensures complete conversion.

Alkylation of Pyrimidine Precursors

Methoxymethyl Protection

The methoxymethyl groups are introduced early to stabilize the pyrimidine ring:

-

Starting Material : 2,4-Dihydroxypyrimidine-5-boronic acid.

-

Double Alkylation : Reaction with methoxymethyl chloride (2.2 equiv) in DMF using NaH as a base (0–5°C → rt, 12 h).

Challenges :

-

Regioselectivity: Competitive O- vs. N-alkylation requires careful base selection.

-

Purification: Silica gel chromatography removes unreacted alkylating agents.

Reaction Optimization and Scalability

Catalytic System Tuning

Comparative studies of palladium sources (Table 1):

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF/H₂O | 82 | |

| PdCl₂(dppf) | Xantphos | DME | 76 | |

| Pd(PPh₃)₄ | None | Toluene | 68 |

Findings :

Industrial-Scale Considerations

-

Continuous Flow Systems : Patented methods describe telescoped steps (e.g., in-situ lithiation-borylation) to reduce intermediate isolation.

-

Pd Removal : Recirculation through activated carbon beds achieves residual Pd <5 ppm.

Green Chemistry Approaches

Solvent Selection and Recycling

Ethanol emerges as a preferred solvent due to:

-

Sustainability : Renewable origin vs. THF or DMF.

-

Compatibility : High solubility of intermediates and minimal byproduct formation.

Case Study :

A 50 mmol-scale reaction in EtOH achieved 93% yield with 1 mol% CsPbBr₃ photocatalyst, though applicability to boronic acid synthesis requires further validation .

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Biology

In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition. The boronic acid group can interact with active sites of enzymes, making it a valuable probe for biochemical studies .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique reactivity makes it a valuable component in the manufacturing of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the development of boron-containing drugs, where the compound’s ability to inhibit specific enzymes is harnessed for therapeutic purposes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and structurally related boronic acids:

Key Observations:

- Substituent Effects: The methoxymethyl groups in the target compound increase its molecular weight and lipophilicity, likely improving solubility in organic solvents (e.g., DCM, THF) compared to the unsubstituted analogs. This makes it more suitable for reactions requiring non-polar media .

- Reactivity : The unsubstituted analogs (e.g., uracil-5-boronic acid) may exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance. However, the target compound’s substituents could enhance stability and selectivity in complex syntheses .

Suzuki-Miyaura Coupling

- Target Compound : Used in reactions where steric bulk is tolerated or required to prevent side reactions. Its stability in organic solvents allows for compatibility with diverse catalysts .

- Unsubstituted Analogs : Preferred in reactions demanding rapid kinetics, such as the synthesis of biaryl compounds in aqueous or polar media .

Pharmaceutical Intermediates

- The methoxymethyl groups in the target compound may act as protecting groups , enabling selective functionalization of the pyrimidine ring. This property is advantageous in multi-step drug syntheses .

- Uracil-5-boronic acid has been explored in enzyme inhibition studies , particularly for malaria-related targets, though its low lipophilicity limits cell membrane permeability .

Research Findings

- Patent Synthesis () : Replacement of 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl boronic acid (CAS: 1000802-75-4) with the target compound in a reaction sequence suggests tailored compatibility with specific reaction conditions, likely due to enhanced solubility or reduced side reactions .

- The target compound’s substituents could modulate binding affinity in such applications .

Biological Activity

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines a tetrahydropyrimidine core with boronic acid functionality. The biological implications of this compound are significant in the fields of cancer therapy, antimicrobial activity, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural integrity and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit promising anticancer properties. In studies involving various cancer cell lines, including prostate cancer cells (PC-3), compounds similar to this compound have shown significant cytotoxic effects. For instance:

- Cell Viability Assays : At concentrations of 0.5 µM to 5 µM, the compound reduced the viability of cancer cells significantly while maintaining higher viability rates in healthy cells. Specifically, at 5 µM concentration, cell viability dropped to approximately 33% for cancer cells compared to 95% for healthy cells .

Antimicrobial Activity

The antimicrobial potential of boronic acids has also been explored extensively. The compound has shown effectiveness against a range of microorganisms:

- Inhibition Zones : Studies reported inhibition zones ranging from 7 mm to 13 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound possesses significant antibacterial properties .

Antioxidant Activity

Antioxidant assays have indicated that boronic acid derivatives can scavenge free radicals effectively:

- DPPH and ABTS Assays : The antioxidant activity was assessed using methods such as DPPH and ABTS assays. Compounds similar to this compound exhibited antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Case Studies

Several studies have investigated the biological activities of boronic acid derivatives:

- Cytotoxicity Against Prostate Cancer :

- Antimicrobial Efficacy :

Data Summary

| Activity Type | Effect | Concentration Tested | Cell Type/Organism |

|---|---|---|---|

| Anticancer | Reduced viability to 33% | 5 µM | Prostate Cancer Cells (PC-3) |

| Antimicrobial | Inhibition zones: 7–13 mm | N/A | Staphylococcus aureus, E. coli |

| Antioxidant | Comparable to α-Tocopherol | N/A | Various free radicals |

Q & A

Q. What are the primary synthetic routes for synthesizing (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid?

The synthesis typically involves introducing a boronic acid group to a functionalized tetrahydropyrimidine core. Key steps include:

- Protection of reactive sites : Use silyl protecting groups (e.g., tert-butyldimethylsilyl) to stabilize oxygen-rich moieties during boronylation .

- Miyaura borylation : React with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in THF at 60–80°C .

- Deprotection : Remove silyl groups with tetrabutylammonium fluoride (TBAF) in anhydrous THF .

- Purification : Recrystallize in aprotic solvents (THF/hexane) to achieve >95% purity (HPLC) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing 2,4-dioxo groups and methoxymethyl substituents create an electron-deficient boronic acid, enhancing electrophilicity at the boron center. This accelerates transmetallation in Suzuki-Miyaura reactions but increases hydrolysis risk. Optimal conditions include:

- pH 7–9 buffers to balance reactivity and stability.

- Bulky ligands (e.g., XPhos) to mitigate steric hindrance from methoxymethyl groups.

- Solvent systems : THF/H₂O (3:1) achieves yields >80% with PdCl₂(dppf) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., IC₅₀ variations)?

Discrepancies may arise from assay conditions or compound hydration. Standardize protocols by:

- Enzyme source consistency : Use recombinant human proteasomes vs. bacterial homologs.

- Pre-equilibration : Incubate compound-enzyme mixtures for 30 min to ensure covalent adduct formation.

- Orthogonal assays : Combine fluorescence polarization (binding affinity) and MALDI-TOF MS (adduct detection).

- Hydration control : Karl Fischer titration confirms anhydrous vs. hydrated forms, which differ 3–5x in potency .

Q. What strategies optimize the hydrolytic stability of this boronic acid during biological assays?

Stability can be enhanced via:

Q. How can structure-activity relationship (SAR) studies improve proteasome inhibition?

Modify:

- Boron ligands : Compare -B(OH)₂, -BF₃K, and ester derivatives.

- Substituents : Vary methoxymethyl chain length and test thiooxo analogs.

- Crystallography : Resolve X-ray structures (≤2.0 Å) to identify critical hydrogen bonds (e.g., Thr1Oγ...B interactions in proteasome β5 subunit).

- QSAR models : Incorporate Hammett σ values to predict log IC₅₀ (±0.3 accuracy) .

Methodological Tables

Q. Table 1. Catalyst Screening in Suzuki-Miyaura Coupling

| Catalyst | Solvent System | Yield (%) | Pd Leaching (ppm) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 72 | 120 |

| PdCl₂(dppf) | Dioxane/H₂O | 88 | 85 |

| XPhos Pd G3 | Toluene/EtOH | 65 | 95 |

| Adapted from optimized protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.